molecular formula C13H22INO2 B13994654 Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13994654
M. Wt: 351.22 g/mol
InChI Key: REKKXQLKUMZJQV-UHFFFAOYSA-N
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Description

Tert-butyl 1-(iodomethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable azaspiro compound with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different spiro derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spiro derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other spiro compounds.

Scientific Research Applications

Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals, particularly in the field of drug design and discovery.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and processes, leading to the desired effects. The spiro structure also provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate stands out due to its iodomethyl group, which provides unique reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of spiro derivatives with diverse functional groups and properties.

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl 2-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9H2,1-3H3

InChI Key

REKKXQLKUMZJQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2CI

Origin of Product

United States

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